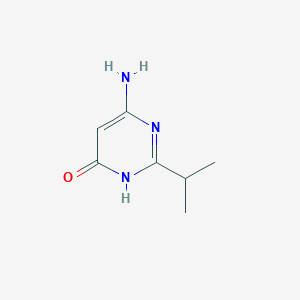

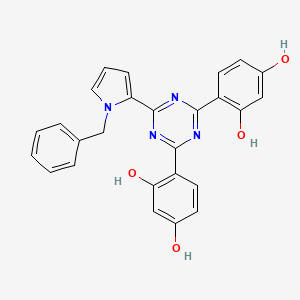

6-Amino-2-isopropylpyrimidin-4-ol

Übersicht

Beschreibung

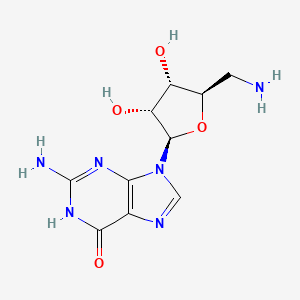

“6-Amino-2-isopropylpyrimidin-4-ol” is a chemical compound with potential applications in scientific research. It is also known as “2-Amino-6-isopropylpyrimidin-4-ol” and has a molecular weight of 153.18 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-2-isopropylpyrimidin-4-ol” include a molecular weight of 153.18 . More specific properties such as solubility, melting point, and boiling point are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, including compounds with a combination of pyrimidine and oxadiazole rings, were synthesized and showed pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to heteroauxin (Yengoyan et al., 2019).

Molecular Analysis and Docking Studies

A study on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione involved molecular conformational analysis, vibrational spectral analysis, and molecular dynamics and docking studies. The research explored the molecule's electronic structure, reactivity, and degradation properties, providing insights into electrophile attacking sites and intra-molecular non-covalent interactions (Al-Omary et al., 2017).

Medicinal Chemistry

In the field of medicinal chemistry, 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been designed as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. This includes studies on the molecular structures and synthesis processes relevant to these compounds (Gangjee et al., 2009).

Supramolecular Structures

Research on supramolecular structures of various pyrimidine derivatives, including 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, highlighted the influence of hydrogen bonding on patterns of base pairing and molecular packing. These studies provide significant insights into nucleic acid structures and their functions (Cheng et al., 2011).

Synthetic Strategies

Developing new synthetic strategies for a range of pyrimidine derivatives, such as 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl, has been explored. These methods enabled the introduction of various amino groups and resulted in compounds exhibiting high levels of antiangiogenic and antitumor activities (Kim et al., 2014).

Eigenschaften

IUPAC Name |

4-amino-2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4(2)7-9-5(8)3-6(11)10-7/h3-4H,1-2H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROLSQGHDGQZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-isopropylpyrimidin-4-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

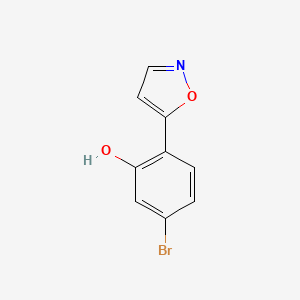

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)